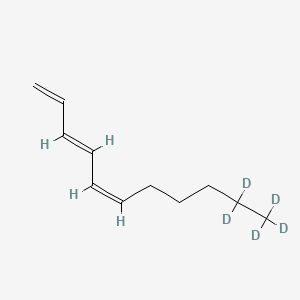

(1,3E,5Z)-Undeca-1,3,5-triene-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H18 |

|---|---|

Molecular Weight |

155.29 g/mol |

IUPAC Name |

(3E,5Z)-10,10,11,11,11-pentadeuterioundeca-1,3,5-triene |

InChI |

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5+,11-9-/i2D3,4D2 |

InChI Key |

JQQDKNVOSLONRS-QENOAVLCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC\C=C/C=C/C=C |

Canonical SMILES |

CCCCCC=CC=CC=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (1,3E,5Z)-Undeca-1,3,5-triene-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the deuterated compound (1,3E,5Z)-Undeca-1,3,5-triene-d5. This isotopically labeled molecule serves as a valuable tool in quantitative analytical chemistry, particularly in mass spectrometry-based methods.

Core Chemical Properties

This compound is the deuterated analog of (1,3E,5Z)-Undeca-1,3,5-triene, a volatile organic compound. The incorporation of five deuterium (B1214612) atoms at the terminal end of the undecatriene chain results in a precise mass shift, making it an ideal internal standard for quantitative analysis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃D₅ | --INVALID-LINK-- |

| Molecular Weight | 155.29 g/mol | --INVALID-LINK-- |

| Parent Compound | (1,3E,5Z)-Undeca-1,3,5-triene | - |

| Parent Molecular Formula | C₁₁H₁₈ | --INVALID-LINK-- |

| Parent Molecular Weight | 150.26 g/mol | --INVALID-LINK-- |

| Appearance (Parent) | Colorless to pale yellow clear liquid | --INVALID-LINK-- |

| Boiling Point (Parent) | 206.00 to 207.00 °C @ 760.00 mm Hg (estimated) | --INVALID-LINK-- |

| Solubility (Parent) | Soluble in alcohol; Insoluble in water | --INVALID-LINK-- |

Synthesis Protocol

Hypothetical Synthesis Workflow:

Caption: Plausible synthetic route for this compound.

Methodology:

-

Preparation of the Deuterated Wittig Reagent: A deuterated pentyltriphenylphosphonium salt would be synthesized by reacting a terminally deuterated pentyl halide with triphenylphosphine. Subsequent deprotonation with a strong base, such as n-butyllithium, would yield the corresponding deuterated ylide.

-

First Wittig Reaction: The deuterated Wittig reagent would be reacted with a suitable C3 aldehyde, like acrolein, to form the initial (E)-conjugated diene with the deuterated tail.

-

Second Wittig Reaction: A second Wittig reaction, potentially using a non-stabilized ylide to favor the (Z)-isomer, would be performed on an appropriate intermediate to extend the conjugation and form the final this compound. Stereoselectivity would be a critical consideration at each step, likely controlled by the choice of reagents, solvents, and reaction conditions.

Experimental Protocols: Application as an Internal Standard

This compound is primarily utilized as an internal standard in quantitative mass spectrometry to correct for analyte loss during sample preparation and variations in instrument response.[1]

General Protocol for GC-MS Analysis of a Volatile Analyte:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or hexane) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards containing known concentrations of the non-deuterated analyte and a constant, known concentration of the deuterated internal standard.

-

-

Sample Preparation:

-

To a known volume or weight of the sample matrix (e.g., biological fluid, environmental sample, food extract), add a precise volume of the deuterated internal standard stock solution.

-

Perform the necessary extraction procedure for the analyte of interest (e.g., liquid-liquid extraction, solid-phase extraction).

-

-

GC-MS Analysis:

-

Inject an aliquot of the prepared sample onto a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Gas Chromatography Conditions:

-

Column: A non-polar or medium-polarity capillary column suitable for the separation of volatile organic compounds.

-

Injector Temperature: Typically 250 °C.

-

Oven Temperature Program: An optimized temperature gradient to ensure separation of the analyte from other matrix components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both the analyte and the deuterated internal standard, enhancing sensitivity and selectivity.

-

-

-

Data Analysis:

-

Integrate the peak areas of the selected ions for the analyte and the deuterated internal standard.

-

Calculate the response ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the response ratio against the concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

-

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Signaling Pathways and Biological Activity

There is no scientific literature to suggest that this compound has any direct biological activity or involvement in cellular signaling pathways. Its intended use is as an analytical standard. The parent compound, (3E,5Z)-1,3,5-undecatriene, is a naturally occurring flavor and fragrance compound found in some plants. However, the deuterated analog is a synthetic molecule designed for analytical purposes and is not expected to have physiological effects at the concentrations used in analytical methods.

Conclusion

This compound is a valuable tool for researchers and analytical chemists requiring precise and accurate quantification of its non-deuterated counterpart or similar volatile compounds. Its use as an internal standard can significantly improve the reliability of analytical methods by compensating for experimental variability. While specific synthesis and application data for this particular deuterated compound are limited in the public domain, established principles of organic synthesis and analytical chemistry provide a robust framework for its preparation and use.

References

An In-depth Technical Guide to (1,3E,5Z)-Undeca-1,3,5-triene-d5: Properties and Applications in Scientific Research

This technical guide provides a comprehensive overview of the deuterated compound (1,3E,5Z)-Undeca-1,3,5-triene-d5, with a focus on its molecular properties and its critical role in analytical chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize isotopic labeling in their studies.

Molecular Profile

This compound is a deuterated form of the naturally occurring volatile compound (1,3E,5Z)-Undeca-1,3,5-triene. The strategic replacement of five hydrogen atoms with deuterium (B1214612) isotopes imparts a greater molecular weight without significantly altering its chemical properties, making it an ideal internal standard and tracer in various analytical applications.

Table 1: Molecular Data for this compound

| Property | Value |

| Molecular Formula | C11H13D5 |

| Molecular Weight | 155.29 g/mol [1][2] |

| Parent Compound | (3E,5Z)-undeca-1,3,5-triene[3][4][5] |

| Parent Molecular Formula | C11H18[3][4][5] |

| Parent Molecular Weight | 150.26 g/mol [3][4] |

Core Applications in Research and Development

The primary utility of this compound lies in its application as an internal standard for quantitative analyses.[1][2] Isotope-labeled compounds are invaluable tools in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Key Uses:

-

Tracer: This compound can be used as a tracer to monitor the metabolic fate of (1,3E,5Z)-Undeca-1,3,5-triene in biological systems.[1][2]

-

Internal Standard: Its most common application is as an internal standard in quantitative analytical methods.[1][2] By adding a known quantity of the deuterated standard to a sample, one can accurately quantify the amount of the non-deuterated analyte, correcting for variations in sample preparation and instrument response.

The use of stable isotopes like deuterium has become a significant aspect of drug development. Deuteration can influence the pharmacokinetic and metabolic profiles of drug candidates, a field of study that relies on precise quantification methods where compounds like this compound serve as essential analytical reagents.[1][2]

Methodological Approach: Quantitative Analysis using a Deuterated Internal Standard

While specific experimental protocols for the use of this compound are proprietary and depend on the specific analytical method and matrix, a general workflow for its use as an internal standard in a quantitative LC-MS analysis is outlined below.

Experimental Protocol: General Workflow for Quantification

-

Standard Curve Preparation: A series of calibration standards are prepared containing a fixed concentration of the deuterated internal standard and varying, known concentrations of the non-deuterated analyte.

-

Sample Preparation: A known amount of the deuterated internal standard is spiked into the unknown sample. The sample then undergoes extraction and purification to isolate the analyte and the internal standard.

-

LC-MS Analysis: The prepared standard curve samples and the unknown sample are injected into an LC-MS system. The liquid chromatography step separates the analyte and the internal standard from other matrix components. The mass spectrometer detects and quantifies both the analyte and the internal standard based on their specific mass-to-charge ratios.

-

Data Analysis: The ratio of the analyte peak area to the internal standard peak area is calculated for each point in the standard curve and for the unknown sample. A calibration curve is generated by plotting the peak area ratio against the concentration of the analyte for the standards. The concentration of the analyte in the unknown sample is then determined by interpolating its peak area ratio on the calibration curve.

The following diagram illustrates the logical workflow for using a deuterated internal standard in a typical quantitative analysis.

Figure 1: A generalized workflow for quantitative analysis using a deuterated internal standard.

The parent compound, (3E,5Z)-undeca-1,3,5-triene, is a known volatile flavor component found in various natural sources, including apples, peaches, and celery.[6] Research into such compounds and their metabolic pathways can be greatly enhanced by the availability of their deuterated analogues for precise and accurate quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1,3,5-Undecatriene, (3E,5Z)- | C11H18 | CID 5352367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]

- 5. (3Z,5E)-1,3,5-Undecatriene [webbook.nist.gov]

- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]

Technical Guide: (1,3E,5Z)-Undeca-1,3,5-triene-d5

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific CAS Number or dedicated experimental data for the deuterated compound (1,3E,5Z)-Undeca-1,3,5-triene-d5 has been identified in publicly available databases. This guide provides comprehensive information on the non-deuterated parent compound, (1,3E,5Z)-Undeca-1,3,5-triene, and discusses the scientific principles and applications of deuteration in drug development to serve as a foundational resource.

Introduction to (1,3E,5Z)-Undeca-1,3,5-triene

(1,3E,5Z)-Undeca-1,3,5-triene is a conjugated triene, a class of organic molecules characterized by three alternating double and single carbon-carbon bonds. This particular isomer has been identified as a flavor and fragrance agent and is also known by synonyms such as Cystophorene and Galbanolene.[1][2] Its structural features make it a subject of interest in synthetic chemistry and potentially as a building block or pharmacophore in drug discovery.

Physicochemical Properties

The following table summarizes the key identifiers and physicochemical properties of the non-deuterated parent compound.

| Property | Value | Source |

| IUPAC Name | (3E,5Z)-undeca-1,3,5-triene | [1] |

| Synonyms | Cystophorene, (Z,E)-Undeca-1,3,5-triene, Galbanolene | [1][2] |

| CAS Number | 19883-27-3[1][2][3], 51447-08-6[4][5] | |

| Molecular Formula | C₁₁H₁₈ | [1][3] |

| Molecular Weight | 150.26 g/mol | [1][3] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [4] |

| Boiling Point | 206.0 to 207.0 °C @ 760 mm Hg (estimated) | [4] |

| logP (o/w) | 5.085 (estimated) | [4] |

| Solubility | Soluble in alcohol; Insoluble in water (0.8331 mg/L @ 25°C, est.) | [4] |

The Role of Deuteration in Drug Development

Deuteration is the strategic replacement of one or more hydrogen atoms in a drug molecule with its heavier, stable isotope, deuterium (B1214612) (D).[6] This modification can significantly alter the drug's metabolic profile without changing its fundamental shape or pharmacological target.

The Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[7] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slowed when a C-D bond is present at that position. This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), is the primary mechanism by which deuteration improves drug properties.[7]

Key benefits of deuteration include:

-

Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life.[6]

-

Enhanced Safety Profile: Reduced formation of potentially toxic metabolites.[7]

-

Increased Efficacy: Higher plasma concentrations and prolonged exposure can improve therapeutic effects.[7]

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.

The FDA considers deuterated drugs to be new chemical entities, offering a pathway for developing improved versions of existing medicines.[8] The first deuterated drug, Austedo® (deutetrabenazine), was approved by the FDA in 2017.[6][8]

Caption: Metabolic pathway comparison of standard vs. deuterated drugs.

Synthesis and Experimental Protocols

While a specific protocol for this compound is not available, general synthetic routes for non-deuterated undecatrienes often involve Wittig reactions or palladium-catalyzed cross-coupling reactions to stereoselectively form the conjugated double bond system.[9]

General Experimental Workflow for Triene Synthesis

A plausible synthesis would involve the coupling of smaller, stereochemically defined fragments. Deuterium could be introduced by using a deuterated starting material, such as a deuterated aldehyde or a deuterated Wittig reagent.

Hypothetical Protocol for Deuteration:

-

Preparation of Deuterated Precursor: A key starting material, for example, an alkyl halide, is synthesized with deuterium atoms at the desired positions. This can be achieved using deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) for reductions or deuterated solvents in exchange reactions.

-

Wittig Reaction: The deuterated precursor (e.g., a deuterated phosphonium (B103445) ylide) is reacted with an appropriate aldehyde or ketone containing the remainder of the carbon skeleton. The geometry of the resulting double bond (E/Z) is controlled by the choice of reagents and reaction conditions.

-

Purification: The final product is isolated and purified from the reaction mixture using standard laboratory techniques such as column chromatography.

-

Characterization: The structure, stereochemistry, and isotopic enrichment of the final deuterated compound are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

- 1. 1,3,5-Undecatriene, (3E,5Z)- | C11H18 | CID 5352367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. (E,Z)-1,3,5-undecatriene, 51447-08-6 [thegoodscentscompany.com]

- 5. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. salamandra.net [salamandra.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isotopic Purity of (1,3E,5Z)-Undeca-1,3,5-triene-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of the deuterated compound (1,3E,5Z)-Undeca-1,3,5-triene-d5. While specific batch purity data for this compound is not publicly available, this document details the state-of-the-art analytical techniques and experimental protocols required for its assessment. This information is critical for its application in research and development, particularly when used as an internal standard or tracer in metabolic studies.[1][2][3]

Introduction to this compound

(1,3E,5Z)-Undeca-1,3,5-triene is a naturally occurring volatile compound found in various plants, contributing to their characteristic aroma.[4] Its deuterated isotopologue, this compound, is a valuable tool in analytical and pharmaceutical research. The substitution of five hydrogen atoms with deuterium (B1214612) allows it to be used as an internal standard in quantitative analyses by mass spectrometry (GC-MS or LC-MS) or as a tracer to study metabolic pathways.[1][2][3] The efficacy of these applications is directly dependent on the isotopic purity of the deuterated compound.

Determination of Isotopic Purity

The isotopic purity of a deuterated compound is a measure of the extent to which the hydrogen atoms at specific positions have been replaced by deuterium. It is typically determined using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[5] These techniques provide both the degree of deuteration and the structural integrity of the molecule.

High-resolution mass spectrometry is a primary technique for determining isotopic purity due to its ability to differentiate between isotopologues based on their exact mass.[6][7][8]

Experimental Protocol for LC-HRMS Analysis:

-

Sample Preparation: The this compound sample is dissolved in a high-purity solvent (e.g., acetonitrile (B52724) or methanol) to a concentration suitable for mass spectrometry analysis (typically in the ng/mL to µg/mL range).[9]

-

Chromatographic Separation: The sample is injected into a liquid chromatography system, often an ultra-high-performance liquid chromatography (UHPLC) system, to separate the analyte from any impurities. A suitable reversed-phase column (e.g., C18) is typically used with a gradient elution of water and an organic solvent (both containing a small amount of formic acid to aid ionization).

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.[9] The mass spectrometer is operated in a full-scan mode to detect all ions within a specified mass range.

-

Data Analysis:

-

The mass spectrum of the analyte is examined to identify the peaks corresponding to the different isotopologues (d0 to d5).

-

The intensity of the ion corresponding to each isotopologue is measured.

-

Corrections are made for the natural abundance of isotopes (e.g., ¹³C).

-

The isotopic purity is calculated based on the relative intensities of the isotopologue peaks.

-

Data Presentation:

The quantitative data from a hypothetical isotopic purity analysis of this compound is presented in the table below.

| Isotopologue | Theoretical Mass (m/z) | Measured Intensity (cps) | Relative Abundance (%) |

| d0 (Unlabeled) | 150.141 | 5,000 | 0.5 |

| d1 | 151.147 | 10,000 | 1.0 |

| d2 | 152.154 | 15,000 | 1.5 |

| d3 | 153.160 | 20,000 | 2.0 |

| d4 | 154.166 | 50,000 | 5.0 |

| d5 (Fully Labeled) | 155.173 | 900,000 | 90.0 |

Isotopic Purity Calculation:

The isotopic purity is often expressed as the percentage of the desired isotopologue (in this case, d5) relative to all other isotopologues.

Isotopic Purity (%) = (Intensity of d5 / Sum of Intensities of all Isotopologues) x 100

Based on the hypothetical data, the isotopic purity would be 90.0%.

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of the deuterium labels and to quantify the isotopic purity.[5] Both ¹H and ²H NMR can be employed.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: A sufficient amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) that does not have signals interfering with the analyte's signals. An internal standard with a known concentration may be added for quantitative analysis.

-

¹H NMR Spectroscopy:

-

A ¹H NMR spectrum is acquired.

-

The integrals of the signals corresponding to the protons at the deuterated positions are compared to the integrals of the signals of the non-deuterated positions.

-

A lower integral value for the signals at the deuterated positions indicates successful deuterium incorporation. The isotopic purity can be estimated from the reduction in the integral value.

-

-

²H NMR Spectroscopy:

-

A ²H NMR spectrum is acquired.

-

This spectrum will show signals only for the deuterium atoms. The presence of signals at the expected chemical shifts confirms the positions of deuteration.

-

-

¹³C NMR Spectroscopy:

-

In a proton-decoupled ¹³C NMR spectrum, the carbon atoms attached to deuterium will show a characteristic triplet (due to C-D coupling), while carbons attached to protons will show a singlet. The relative intensities of these signals can be used to determine the degree of deuteration at each site.[10]

-

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for determining the isotopic purity of this compound using mass spectrometry and NMR spectroscopy.

Applications in Research and Drug Development

Deuterated lipids and related molecules are increasingly used in various research fields. While specific signaling pathways involving (1,3E,5Z)-Undeca-1,3,5-triene are not well-documented, deuterated lipids, in general, are powerful tools for studying lipid signaling and metabolism.[11] They can be used to trace the fate of lipids in complex biological systems, helping to elucidate their roles in cellular processes.[11][12] The use of deuterated standards is crucial for accurate quantification in lipidomics, which plays a significant role in understanding diseases and developing new therapeutics.

The diagram below illustrates a generalized lipid signaling pathway where a deuterated lipid could be used as a tracer.

Conclusion

The determination of the isotopic purity of this compound is essential for its reliable use in scientific research. This guide has detailed the standard experimental protocols using high-resolution mass spectrometry and NMR spectroscopy, which together provide a comprehensive characterization of the isotopic enrichment and structural integrity of the molecule. While specific purity data is dependent on the synthesis batch, the methodologies described herein represent the gold standard for the analysis of deuterated compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound ((1,3E,5Z)-UNDECATRIENE-d5) | Stable Isotope | MedChemExpress [medchemexpress.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. almacgroup.com [almacgroup.com]

- 8. almacgroup.com [almacgroup.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Deuterium- and Alkyne-Based Bioorthogonal Raman Probes for In Situ Quantitative Metabolic Imaging of Lipids within Plants - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (1,3E,5Z)-Undeca-1,3,5-triene-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (1,3E,5Z)-Undeca-1,3,5-triene-d5, a deuterated isotopologue of the naturally occurring undecatriene. This document outlines its commercial availability, key applications in quantitative analysis, and provides a detailed, adaptable experimental protocol for its use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to this compound

(1,3E,5Z)-Undeca-1,3,5-triene is a volatile organic compound and a significant contributor to the characteristic aroma of certain essential oils, notably galbanum oil. Its deuterated counterpart, this compound, serves as a valuable tool in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS). The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of its non-deuterated analogue in complex matrices.[1]

The use of deuterated internal standards is considered the gold standard in quantitative analysis as they closely mimic the analyte's chemical and physical properties, including extraction efficiency and chromatographic behavior, thereby correcting for matrix effects and variations in instrument response.[1]

Commercial Suppliers and Product Specifications

This compound is a specialized chemical available from a limited number of suppliers. The primary identified commercial source is MedChemExpress (MCE).

Table 1: Commercial Supplier and Product Specifications

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight | Intended Use |

| MedChemExpress | This compound | HY-W392083S1 | C₁₁H₁₃D₅ | 155.29 | Tracer, Internal Standard for NMR, GC-MS, LC-MS |

Note: Specific details regarding purity, isotopic enrichment, and available formats (e.g., solid, specific solution concentrations) should be confirmed by requesting a Certificate of Analysis from the supplier at the time of purchase.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the precise and accurate quantification of (1,3E,5Z)-Undeca-1,3,5-triene in various samples. This is particularly relevant in the following areas:

-

Natural Product Analysis: Quantification of undecatriene isomers in essential oils and botanical extracts.

-

Flavor and Fragrance Research: Monitoring the concentration of specific aroma compounds in food and cosmetic products.

-

Metabolomics: As a stable isotope-labeled standard in studies investigating the metabolic fate of related compounds.

-

Pharmacokinetic Studies: While not a drug itself, the principles of using deuterated standards are fundamental in drug development for quantifying drug molecules and their metabolites.[2]

Experimental Protocol: Quantification of (1,3E,5Z)-Undeca-1,3,5-triene in an Essential Oil Matrix using GC-MS

This protocol provides a general methodology for the quantification of (1,3E,5Z)-Undeca-1,3,5-triene in an essential oil sample, such as galbanum oil, using this compound as an internal standard.

Materials and Reagents

-

This compound (Internal Standard) from MedChemExpress.

-

(1,3E,5Z)-Undeca-1,3,5-triene (Analytical Standard).

-

Hexane (B92381) (or other suitable solvent, HPLC grade or higher).

-

Essential oil sample (e.g., Galbanum oil).

-

Calibrated volumetric flasks and micropipettes.

-

GC vials with inserts.

Preparation of Standard and Sample Solutions

-

Internal Standard Stock Solution (IS Stock): Prepare a stock solution of this compound in hexane at a concentration of 100 µg/mL.

-

Analyte Stock Solution (AS Stock): Prepare a stock solution of (1,3E,5Z)-Undeca-1,3,5-triene in hexane at a concentration of 100 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the AS Stock into vials and adding a constant amount of the IS Stock. A typical concentration range might be 0.1 to 10 µg/mL.

-

Sample Preparation: Accurately weigh a known amount of the essential oil sample and dissolve it in a known volume of hexane. Spike a known amount of the IS Stock into the sample solution.

GC-MS Instrumentation and Conditions

The following are typical starting conditions for the analysis of undecatrienes and may require optimization.

Table 2: GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless or Split (e.g., 20:1) |

| Injection Volume | 1 µL |

| Oven Program | Initial: 60 °C, hold for 2 min; Ramp: 5 °C/min to 150 °C; Ramp: 20 °C/min to 250 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (Analyte) | To be determined from the mass spectrum of the standard (e.g., m/z 150, 107, 91) |

| SIM Ions (Internal Standard) | To be determined from the mass spectrum of the standard (e.g., m/z 155, 112, 96) |

Data Analysis

-

Integrate the peak areas for the selected ions of the analyte and the internal standard in both the calibration standards and the samples.

-

Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS).

-

Generate a calibration curve by plotting the area ratio (Area_Analyte / Area_IS) against the concentration ratio (Conc_Analyte / Conc_IS).

-

Determine the concentration of the analyte in the sample by applying the response factor or using the calibration curve.

Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

References

Navigating the Handling of (1,3E,5Z)-Undeca-1,3,5-triene-d5: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (1,3E,5Z)-Undeca-1,3,5-triene-d5. Due to the limited availability of specific stability data for this deuterated compound, this guide synthesizes information from its non-deuterated analogue, general principles of handling deuterated compounds, and the known chemical properties of conjugated trienes. This document aims to equip researchers, scientists, and drug development professionals with the best practices for maintaining the integrity and purity of this valuable internal standard.

Introduction to this compound

This compound is the deuterated form of (1,3E,5Z)-Undeca-1,3,5-triene, a naturally occurring conjugated triene found in various plants. Its primary application in a research and drug development setting is as an internal standard for quantitative analyses using mass spectrometry (MS) techniques such as GC-MS and LC-MS, or by nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the non-deuterated analyte while maintaining similar chromatographic and ionization properties.

The stability of deuterated compounds is paramount to ensure the accuracy and reproducibility of quantitative assays. Deuteration can potentially alter the pharmacokinetic and metabolic profiles of molecules, making the careful handling of these standards critical.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃D₅ | [3] |

| Molecular Weight | 155.29 g/mol | [3] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [4] |

| Boiling Point | 206-207 °C @ 760 mm Hg (estimated for non-deuterated form) | [4] |

| Flash Point | 65.80 °C (150.00 °F) (estimated for non-deuterated form) | [4] |

| Solubility | Soluble in alcohol; Insoluble in water | [4] |

Stability Profile and Degradation Pathways

While specific stability studies on this compound are not publicly available, the stability of the molecule can be inferred from the general behavior of conjugated trienes. The primary degradation pathways are anticipated to be oxidation and photodegradation.

3.1. Oxidative Stability

The conjugated triene system in (1,3E,5Z)-Undeca-1,3,5-triene makes it susceptible to oxidation. The presence of multiple double bonds in conjugation can lead to the formation of peroxides, which can further decompose into a variety of secondary oxidation products. This process can be accelerated by exposure to air (oxygen), elevated temperatures, and the presence of metal ions. Studies on other conjugated trienes have shown that their oxidative stability is a significant concern.[5]

3.2. Photostability

Conjugated trienes are known to be sensitive to light, particularly UV radiation.[6][7] Light can induce various photochemical reactions, including cis/trans isomerization, electrocyclization, and photodimerization.[6][8] These reactions can alter the chemical identity and purity of the compound. Therefore, protection from light is a critical aspect of its storage and handling.

3.3. Thermal Stability

The thermal stability of undecatrienes is generally good at ambient temperatures. However, elevated temperatures can accelerate oxidative degradation. While specific thermal degradation studies for this compound are not available, it is prudent to avoid prolonged exposure to high temperatures.

Recommended Storage and Handling Conditions

Based on the chemical nature of the compound and general best practices for deuterated standards, the following storage and handling procedures are recommended to ensure the long-term stability and integrity of this compound.

| Condition | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage. For short-term use, 2-8°C is acceptable. | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation by atmospheric oxygen. |

| Light | Protect from light by storing in an amber vial or in the dark. | To prevent light-induced degradation and isomerization.[5][6][7] |

| Moisture | Keep in a tightly sealed container to prevent moisture ingress. | To prevent potential hydrogen-deuterium (H-D) exchange with water, which would compromise isotopic purity. |

| Shipping | Typically shipped at room temperature for short durations.[3] | For short transit times, significant degradation is not expected. However, upon receipt, it should be transferred to the recommended storage conditions. |

Experimental Protocols

The primary use of this compound is as an internal standard in quantitative analytical methods. Below are generalized protocols for its use.

5.1. Preparation of Stock and Working Solutions

-

Solvent Selection: Use high-purity aprotic solvents such as acetonitrile, methanol, or ethyl acetate (B1210297) to minimize the risk of H-D exchange.

-

Procedure:

-

Allow the sealed vial of the deuterated standard to equilibrate to room temperature before opening to prevent condensation.

-

Under an inert atmosphere, if possible, dissolve the compound in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Store the stock solution under the recommended storage conditions (see Table above).

-

Prepare working solutions by diluting the stock solution with the appropriate solvent or matrix on the day of analysis.

-

5.2. Use in a Quantitative LC-MS/MS Assay (General Workflow)

-

Sample Preparation: Spike a known amount of the this compound working solution into calibration standards, quality control samples, and unknown samples.

-

Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Chromatography: Separate the analyte and the internal standard using an appropriate HPLC/UHPLC column and mobile phase.

-

Mass Spectrometry: Detect the analyte and the internal standard using a mass spectrometer, monitoring for their specific precursor and product ion transitions.

-

Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Determine the concentration of the analyte in the unknown samples by comparing their peak area ratios to the calibration curve.

Visualized Workflows

The following diagrams illustrate the recommended workflows for handling and assessing the stability of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (E,Z)-1,3,5-undecatriene, 51447-08-6 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. publications.iupac.org [publications.iupac.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Enigmatic Undecatrienes: A Technical Guide to Their Natural Occurrence, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecatrienes, a group of C11 tri-unsaturated hydrocarbons, are naturally occurring volatile compounds found in a variety of plant species and implicated in insect chemical communication. Their potent and often characteristic aromas have led to their use in the flavor and fragrance industry, while their potential roles as semiochemicals are of significant interest in the development of novel pest management strategies. This technical guide provides an in-depth exploration of the natural occurrence of undecatriene isomers, detailed experimental protocols for their analysis, and an overview of their hypothesized biosynthesis and potential biological signaling pathways.

Natural Occurrence of Undecatriene Isomers

Undecatriene isomers are predominantly found in the essential oils of certain plants, most notably in galbanum oil, derived from the resin of Ferula species. They have also been identified as volatile components in a range of fruits. The most commonly cited isomers in the scientific literature are isomers of 1,3,5-undecatriene (B19402) and 2,4,6-undecatriene.

Quantitative Data on Natural Occurrence

The concentration and isomeric composition of undecatrienes can vary significantly depending on the natural source, geographical location, and extraction method. While qualitative identification is more common, some quantitative data is available, particularly for commercial essential oils.

| Isomer | Natural Source | Concentration / Composition | Reference |

| (3E,5Z)-1,3,5-Undecatriene | Galbanum Oil (Ferula gummosa) | 54-56% of undecatriene fraction | [1] |

| Apple, Peach, Bartlett Pear, Pineapple, Celery, Parsley | Present (quantification not specified) | [2][3] | |

| Pineapple | Identified as a main characteristic volatile | [4] | |

| (3Z,5E)-1,3,5-Undecatriene | Galbanum Oil (Ferula gummosa) | 35-37% of undecatriene fraction | [1] |

| (3E,5E)-1,3,5-Undecatriene | Galbanum Oil (Ferula gummosa) | 3-5% of undecatriene fraction | [1] |

| (2Z,4Z,6E)-2,4,6-Undecatriene | Galbanum Oil (Ferula gummosa) | 1-3% of undecatriene fraction (as a secondary component) | [1] |

| 1,3,5,8-Undecatetraene isomers | Pineapple | Identified as potent contributors to pineapple flavor | [2] |

Biosynthesis of Undecatrienes

The biosynthesis of undecatrienes in plants is not fully elucidated but is hypothesized to originate from fatty acid metabolism. The prevailing theory suggests that these C11 hydrocarbons are formed via the decarboxylation of a C12 fatty acid precursor.

Proposed Biosynthetic Pathway

The formation of undecatrienes likely involves the following key steps:

-

Fatty Acid Synthesis: The plant synthesizes fatty acids, with linoleic and linolenic acids being common precursors for a variety of volatile organic compounds.[5][6][7][8]

-

Lipoxygenase (LOX) Pathway: Polyunsaturated fatty acids can be acted upon by lipoxygenases to form hydroperoxides.[5][6][7][8] These hydroperoxides can then be cleaved by hydroperoxide lyase to produce shorter-chain aldehydes and other compounds.

-

Decarboxylation: A key proposed step is the enzymatic decarboxylation of a C12 fatty acid to yield a C11 alkene.[9][10] This reaction is catalyzed by certain enzymes, with cytochrome P450s of the OleT family being prime candidates.[9][10][11][12][13] These enzymes are known to catalyze the conversion of fatty acids to terminal alkenes.[9][10][11][12][13]

Caption: Proposed biosynthetic pathway of undecatrienes.

Potential Role in Insect Signaling

The structural characteristics of undecatriene isomers, being volatile and lipophilic molecules, make them potential candidates for semiochemicals in insect communication, such as pheromones. While direct evidence for many species is still emerging, the general principles of insect olfaction provide a framework for understanding how these compounds might be detected and elicit a behavioral response.

Insect Olfactory Signaling Pathway

The detection of volatile compounds in insects is a complex process involving several key proteins:

-

Odorant Binding Proteins (OBPs): Odorants entering the sensillum lymph are thought to be bound by OBPs, which transport them to the olfactory receptors.

-

Olfactory Receptors (ORs): These receptors are located on the dendritic membrane of olfactory sensory neurons. Insect ORs are ligand-gated ion channels, which differ from the G-protein coupled receptors found in vertebrates.[14][15][16]

-

Signal Transduction: Upon binding of the undecatriene isomer, the OR complex undergoes a conformational change, opening an ion channel and leading to the depolarization of the neuron. This generates an action potential that is transmitted to the antennal lobe of the insect's brain for processing.

Caption: General insect olfactory signaling pathway.

While undecatrienes are listed as semiochemicals in databases, specific electrophysiological or behavioral studies confirming their role as pheromones for particular insect species are not extensively documented in the readily available literature. Further research, such as electroantennography (EAG) and single-sensillum recording (SSR), is needed to de-orphanize the specific receptors that may respond to these compounds.

Experimental Protocols

The isolation, identification, and quantification of undecatriene isomers from natural sources require a combination of extraction and analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the primary method for their analysis.

Extraction of Essential Oils from Plant Material

A common method for extracting essential oils containing undecatrienes from plant resins like galbanum is hydrodistillation.

Protocol: Hydrodistillation of Ferula Oleo-Gum-Resin

-

Sample Preparation: The oleo-gum-resin is ground into a coarse powder.

-

Hydrodistillation: A known quantity of the powdered resin is placed in a flask with distilled water. The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is passed through a condenser.

-

Collection: The condensed liquid, consisting of water and the immiscible essential oil, is collected in a Clevenger-type apparatus, which allows for the separation of the oil from the water.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in a sealed, dark vial at low temperature (e.g., 4°C) to prevent degradation.[8][13]

Caption: Hydrodistillation experimental workflow.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile compounds like undecatriene isomers.

Protocol: GC-MS Analysis of Undecatriene Isomers in Essential Oils

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., dichloromethane (B109758) or hexane) at a known concentration.

-

GC-MS System: An Agilent 7890B GC system coupled with an Agilent 5977A mass spectrometer (or equivalent) is typically used.[12]

-

Chromatographic Separation:

-

Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly employed.[12][13]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[13]

-

Oven Temperature Program: A temperature gradient is crucial for separating the isomers. A typical program starts at a low temperature (e.g., 50-60°C), holds for a few minutes, and then ramps up at a controlled rate (e.g., 3-5°C/min) to a final temperature of around 220-250°C, followed by a final hold period.[12][13]

-

Injector: Split/splitless injector set at a high temperature (e.g., 250-280°C).[12][13]

-

-

Mass Spectrometry Detection:

-

Data Analysis:

-

Identification: Compounds are identified by comparing their mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by comparing their calculated Kovats retention indices with literature values.

-

Quantification: The relative percentage of each isomer is determined by the peak area normalization method. For absolute quantification, an internal or external standard calibration curve is required.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of specific isomers by analyzing the chemical environment of each proton and carbon atom. While detailed spectral data for all undecatriene isomers is not compiled in a single source, data for some key isomers can be found in chemical databases.[1][14][17][18][19][20][21][22][23] The chemical shifts and coupling constants of the olefinic protons are particularly diagnostic for determining the E/Z configuration of the double bonds.

Conclusion

The natural occurrence of undecatriene isomers is a fascinating area of chemical ecology with implications for both basic research and industrial applications. While their presence in galbanum oil is well-established, their quantitative distribution in other plant sources and their precise roles as insect semiochemicals remain areas ripe for further investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to pursue these questions. Future work focusing on quantitative analysis of a wider range of natural sources, coupled with electrophysiological and behavioral studies on relevant insect species, will be crucial in fully unraveling the biological significance of these intriguing molecules. The continued exploration of their biosynthesis could also open up avenues for their biotechnological production.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. slunik.slu.se [slunik.slu.se]

- 4. researchgate.net [researchgate.net]

- 5. The lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. THE LIPOXYGENASE PATHWAY | Annual Reviews [annualreviews.org]

- 7. superpathway of lipoxygenase | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Recent investigations into the lipoxygenase pathway of plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Decarboxylation of fatty acids to terminal alkenes by cytochrome P450 compound I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jeremiahbartz.com [jeremiahbartz.com]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. (E,E)-1,3,5-Undecatriene [webbook.nist.gov]

- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 16. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. researchgate.net [researchgate.net]

- 19. Understanding Insect Behaviors and Olfac | Enliven Archive [enlivenarchive.org]

- 20. (3Z,5E)-1,3,5-Undecatriene [webbook.nist.gov]

- 21. (E,E)-1,3,5-Undecatriene [webbook.nist.gov]

- 22. (3Z,5E)-1,3,5-Undecatriene [webbook.nist.gov]

- 23. dev.spectrabase.com [dev.spectrabase.com]

Methodological & Application

Application Notes and Protocols: Synthesis of (1,3E,5Z)-Undeca-1,3,5-triene-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (1,3E,5Z)-Undeca-1,3,5-triene-d5, a deuterated isotopologue of a naturally occurring volatile compound. The introduction of deuterium (B1214612) atoms provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The synthetic strategy involves a stereoselective approach to construct the conjugated triene system with deuterium labels incorporated at a specific position. This protocol is intended for researchers in organic synthesis, drug metabolism, and analytical chemistry.

Introduction

(1,3E,5Z)-Undeca-1,3,5-triene is a volatile organic compound found in various natural sources and is known for its characteristic aroma. Isotopic labeling of such molecules with stable isotopes like deuterium is a powerful technique to trace their metabolic fate and to quantify their presence in complex biological matrices. The "-d5" designation in the target molecule implies the incorporation of five deuterium atoms. For the purpose of this protocol, a synthetically feasible approach is detailed where the five deuterium atoms are located on the terminal ethyl group of the undecatriene chain. This specific labeling pattern can be achieved by utilizing a deuterated starting material in a multi-step synthesis. The overall synthetic strategy is based on the coupling of a deuterated (Z)-1-heptenyl organometallic reagent with an (E)-1,3-butadiene derivative.

Data Presentation

Table 1: Key Reagents and Materials

| Reagent/Material | Supplier | Grade |

| 1-Pentanol-d6 | Sigma-Aldrich | 98 atom % D |

| Phosphorus tribromide | Sigma-Aldrich | 99% |

| Triphenylphosphine (B44618) | Sigma-Aldrich | 99% |

| Acetaldehyde (B116499) | Sigma-Aldrich | ≥99.5% |

| n-Butyllithium solution | Sigma-Aldrich | 2.5 M in hexanes |

| (E)-1-bromo-1,3-butadiene | TCI Chemicals | >95% |

| Magnesium turnings | Sigma-Aldrich | 99.5% |

| Copper(I) iodide | Sigma-Aldrich | 98% |

| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | ≥99.9% |

| Diethyl ether, anhydrous | Sigma-Aldrich | ≥99.7% |

Table 2: Expected Analytical Data for this compound

| Analysis | Expected Result |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₁H₁₃D₅ |

| Molecular Weight | 155.30 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | Complex multiplets in the olefinic region (δ 5.0-6.5 ppm), signals corresponding to the non-deuterated positions. Absence of signals for the terminal ethyl group protons. |

| ²H NMR (CHCl₃, 61.4 MHz) | Signals corresponding to the deuterium atoms on the terminal ethyl group. |

| Mass Spectrometry (EI) | M⁺ peak at m/z = 155. Fragmentation pattern consistent with the undecatriene structure. |

| Purity (GC-MS) | >95% |

Experimental Protocols

The synthesis of this compound is a multi-step process, beginning with the preparation of a deuterated alkyl bromide, followed by the formation of a phosphonium (B103445) salt, Wittig reaction to form a (Z)-alkene, and finally a coupling reaction to yield the target triene.

Step 1: Synthesis of 1-Bromopentane-d5

This procedure is adapted from standard methods for the synthesis of 1-bromopentane.

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 1-pentanol-d6 (10 g, 111 mmol). The flask is cooled in an ice bath.

-

Bromination: Phosphorus tribromide (15 g, 55.5 mmol) is added dropwise from the dropping funnel to the stirred alcohol over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1 hour, then heated to reflux for 2 hours.

-

Work-up: The reaction mixture is cooled to room temperature and poured into 100 mL of ice-cold water. The organic layer is separated, washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 1-bromopentane-d5 is purified by distillation to yield a colorless liquid.

Step 2: Synthesis of (Z)-1-Heptene-d5

A Wittig reaction is employed to stereoselectively form the (Z)-alkene.

-

Phosphonium Salt Formation: A solution of 1-bromopentane-d5 (from Step 1) and triphenylphosphine (1.2 equivalents) in toluene (B28343) is heated to reflux for 24 hours. The resulting white precipitate, pentyl-d5-triphenylphosphonium bromide, is filtered, washed with cold diethyl ether, and dried under vacuum.

-

Ylide Formation: The phosphonium salt is suspended in anhydrous THF under an inert atmosphere (e.g., argon). The suspension is cooled to -78 °C, and n-butyllithium (1.1 equivalents) is added dropwise. The mixture is allowed to warm to 0 °C and stirred for 1 hour to form the ylide.

-

Wittig Reaction: The reaction mixture is cooled back to -78 °C, and acetaldehyde (1.2 equivalents) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with pentane. The combined organic layers are washed with brine, dried over magnesium sulfate, and the solvent is removed by careful distillation. The resulting (Z)-1-heptene-d5 is purified by fractional distillation.

Step 3: Synthesis of (Z)-1-Bromo-1-heptene-d5

The (Z)-alkene is converted to the corresponding vinyl bromide.

-

Reaction Setup: (Z)-1-Heptene-d5 is dissolved in an appropriate solvent like dichloromethane (B109758) under an inert atmosphere.

-

Bromination: N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as AIBN (catalytic amount) are added. The reaction is stirred at room temperature and monitored by GC-MS.

-

Work-up and Purification: Upon completion, the reaction is washed with water and brine. The organic layer is dried, and the solvent is removed. The crude product is purified by column chromatography to yield (Z)-1-bromo-1-heptene-d5.

Step 4: Synthesis of this compound

The final coupling step is based on the procedure described in US Patent 4,652,692.[1]

-

Grignard Reagent Formation: In a flame-dried flask under argon, magnesium turnings (1.2 equivalents) are activated. A solution of (Z)-1-bromo-1-heptene-d5 in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred at room temperature for 2 hours.

-

Coupling Reaction: In a separate flask, copper(I) iodide (0.1 equivalents) is suspended in anhydrous THF. The freshly prepared Grignard reagent is added to this suspension at -20 °C. After stirring for 15 minutes, a solution of (E)-1-bromo-1,3-butadiene (1.0 equivalent) in THF is added dropwise.

-

Reaction Progression: The reaction mixture is stirred at -20 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Visualization

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for (1,3E,5Z)-Undeca-1,3,5-triene-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in quantitative analytical methods, particularly those employing mass spectrometry.[1][2] The use of a deuterated analog of the analyte of interest helps to correct for variations in sample preparation, injection volume, and instrument response.[1] (1,3E,5Z)-Undeca-1,3,5-triene-d5 is the deuterated form of (1,3E,5Z)-Undeca-1,3,5-triene, a volatile organic compound found in some essential oils and contributing to the aroma of certain fruits. This document provides detailed application notes and a representative protocol for the use of this compound as an internal standard for the quantitative analysis of its non-deuterated counterpart in a food matrix by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for quantitative analysis. A known amount of an isotopically labeled standard, in this case this compound, is added to the sample containing the analyte, (1,3E,5Z)-Undeca-1,3,5-triene. The deuterated standard is chemically identical to the analyte and will behave similarly during extraction, derivatization (if any), and chromatographic separation. However, it is distinguishable by its higher mass in the mass spectrometer. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, as this ratio is independent of variations in sample recovery and instrument signal.

Application: Quantification of (1,3E,5Z)-Undeca-1,3,5-triene in Fruit Juice

This representative application note details the use of this compound for the quantification of the corresponding non-deuterated flavor compound in a simulated fruit juice matrix.

Experimental Workflow

The overall experimental workflow for the quantification of (1,3E,5Z)-Undeca-1,3,5-triene is depicted in the following diagram.

Caption: Workflow for the quantification of (1,3E,5Z)-Undeca-1,3,5-triene.

Materials and Reagents

-

(1,3E,5Z)-Undeca-1,3,5-triene (Analyte)

-

This compound (Internal Standard)

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Sodium chloride

-

20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

Instrumentation

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

SPME-compatible autosampler

Experimental Protocol

1. Preparation of Standard Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of (1,3E,5Z)-Undeca-1,3,5-triene and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the analyte stock solution into a blank fruit juice matrix (e.g., apple juice). The concentration range should encompass the expected analyte concentration in the samples. A typical range could be 1, 5, 10, 25, 50, and 100 ng/mL.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the internal standard stock solution with methanol to a final concentration of 1 µg/mL.

2. Sample Preparation

-

Pipette 5 mL of the fruit juice sample or calibration standard into a 20 mL headspace vial.

-

Add 1.5 g of sodium chloride to the vial to increase the ionic strength of the sample and enhance the partitioning of the volatile analyte into the headspace.

-

Spike each sample and calibration standard with 50 µL of the 1 µg/mL internal standard spiking solution, resulting in a final internal standard concentration of 10 ng/mL.

-

Immediately cap the vial tightly.

3. Headspace SPME Extraction

-

Place the vials in the autosampler tray.

-

Incubate the vials at 60°C for 15 minutes with agitation to allow for equilibration of the analyte between the sample and the headspace.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.

4. GC-MS Analysis

-

After extraction, the SPME fiber is immediately desorbed in the heated GC inlet.

-

The separated compounds are detected by the mass spectrometer.

Table 1: Representative GC-MS Parameters

| Parameter | Setting |

| GC System | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 min) |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Transfer Line Temp. | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (Analyte) | m/z (to be determined from the mass spectrum of the standard) |

| Qualifier Ion (Analyte) | m/z (to be determined from the mass spectrum of the standard) |

| Quantifier Ion (ISTD) | m/z (expected to be +5 amu compared to the analyte) |

Data Analysis and Quantification

-

Integrate the peak areas for the quantifier ions of both the analyte and the internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.

-

Construct a calibration curve by plotting the response ratio against the corresponding analyte concentration.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

-

Calculate the response ratio for the unknown samples and determine their concentrations using the calibration curve equation.

Representative Quantitative Data

Table 2: Representative Calibration Curve Data

| Analyte Conc. (ng/mL) | Analyte Peak Area | ISTD Peak Area | Response Ratio |

| 1 | 15,234 | 150,876 | 0.101 |

| 5 | 76,987 | 151,234 | 0.509 |

| 10 | 153,456 | 152,111 | 1.009 |

| 25 | 380,123 | 150,998 | 2.517 |

| 50 | 755,678 | 151,543 | 4.986 |

| 100 | 1,510,987 | 151,876 | 9.949 |

Linear Regression:

-

Equation: y = 0.0995x + 0.0012

-

R²: 0.9998

Table 3: Representative Sample Analysis Data

| Sample ID | Analyte Peak Area | ISTD Peak Area | Response Ratio | Calculated Conc. (ng/mL) |

| Sample 1 | 287,654 | 151,345 | 1.901 | 19.1 |

| Sample 2 | 45,987 | 150,888 | 0.305 | 3.1 |

| Sample 3 | 612,345 | 152,012 | 4.028 | 40.5 |

Logical Relationship Diagram

The following diagram illustrates the logical relationship for the quantification using an internal standard.

Caption: Logic of internal standard-based quantification.

Conclusion

This compound is a suitable internal standard for the accurate and precise quantification of (1,3E,5Z)-Undeca-1,3,5-triene in complex matrices such as fruit juice. The use of this deuterated standard in an isotope dilution GC-MS method effectively compensates for analytical variability, leading to reliable quantitative results. The provided protocol offers a comprehensive framework that can be adapted and validated for specific research needs in flavor analysis, quality control, and other areas where the quantification of this volatile compound is required.

References

- 1. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of (1,3E,5Z)-Undeca-1,3,5-triene using (1,3E,5Z)-Undeca-1,3,5-triene-d5 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of (1,3E,5Z)-Undeca-1,3,5-triene in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with (1,3E,5Z)-Undeca-1,3,5-triene-d5 as a deuterated internal standard.

Introduction

(1,3E,5Z)-Undeca-1,3,5-triene is a volatile organic compound (VOC) found in various natural products and is of interest in flavor, fragrance, and pheromone research. Accurate quantification of this and other volatile compounds by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to sample matrix effects and variability in sample preparation and injection. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting these potential errors.[1][2] Deuterated standards co-elute with the analyte of interest and behave similarly during extraction and ionization, providing a reliable method for accurate quantification.[1][2] This application note outlines a comprehensive protocol for the use of this compound as an internal standard for the analysis of its non-deuterated analogue by GC-MS.

Data Presentation

Analyte and Internal Standard Properties

| Property | (1,3E,5Z)-Undeca-1,3,5-triene (Analyte) | This compound (Internal Standard) |

| Molecular Formula | C₁₁H₁₈ | C₁₁H₁₃D₅ |

| Molecular Weight | 150.26 g/mol [3][4][5][6][7][8] | 155.30 g/mol |

| Predicted Molecular Ion (M+) | m/z 150 | m/z 155 |

| Predicted Key Fragments | m/z 121, 107, 93, 79, 67, 55, 41[3] | m/z 126, 112, 98, 84, 72, 60, 46 (predicted) |

| Quantification Ion | m/z 79 | m/z 84 |

| Qualifier Ion 1 | m/z 93 | m/z 98 |

| Qualifier Ion 2 | m/z 150 | m/z 155 |

Recommended GC-MS Parameters

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| MS System | Agilent 5977A or equivalent |

| Injection Mode | Headspace or Liquid Injection |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (Liquid) or 1 mL (Headspace) |

| Split Ratio | 20:1 (adjustable based on concentration) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Experimental Protocols

Preparation of Internal Standard and Calibration Standards

a. Internal Standard Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of this compound.

-

Dissolve in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) in a 100 mL volumetric flask.

-

Fill to the mark with the solvent and mix thoroughly.

-

Store the stock solution at -20 °C in an amber vial.

b. Internal Standard Working Solution (1 µg/mL):

-

Pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask.

-

Dilute to the mark with the same solvent and mix.

-

This working solution will be used to spike samples and calibration standards.

c. Calibration Standards:

-

Prepare a stock solution of the non-deuterated analyte, (1,3E,5Z)-Undeca-1,3,5-triene, at 100 µg/mL.

-

Create a series of calibration standards by serial dilution, with concentrations ranging from 0.01 µg/mL to 10 µg/mL.

-

Spike each calibration standard with the internal standard working solution to a final concentration of 0.1 µg/mL.

Sample Preparation (Static Headspace)

This protocol is suitable for the analysis of volatile compounds in liquid or solid matrices.[9][10][11][12][13][14]

-

Accurately weigh or pipette a known amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a 20 mL headspace vial.

-

Add 100 µL of the 1 µg/mL internal standard working solution to the vial.

-

If the sample is solid, add a small amount of deionized water (e.g., 1 mL) to aid in the volatilization of the analyte.

-

Immediately seal the vial with a magnetic crimp cap.

-

Vortex the vial for 30 seconds.

-

Place the vial in the headspace autosampler tray.

GC-MS Analysis

-

Set up the GC-MS instrument with the parameters outlined in the table above.

-

Program the headspace autosampler with the following conditions:

-

Oven Temperature: 80 °C

-

Loop Temperature: 90 °C

-

Transfer Line Temperature: 100 °C

-

Vial Equilibration Time: 15 minutes

-

Injection Time: 1 minute

-

-

Create a sequence in the instrument software including blanks, calibration standards, and samples.

-

Start the sequence to begin the analysis.

Data Analysis and Quantification

-

Integrate the peaks for the quantification ions of the analyte (m/z 79) and the internal standard (m/z 84).

-

Calculate the response factor (RF) for each calibration standard using the following formula:

-

RF = (Analyte Peak Area / Internal Standard Peak Area) / (Analyte Concentration / Internal Standard Concentration)

-

-

Calculate the average RF from the calibration standards.

-

Calculate the concentration of the analyte in the samples using the following formula:

-

Analyte Concentration = (Analyte Peak Area / Internal Standard Peak Area) * (Internal Standard Concentration / Average RF)

-

Visualizations

Caption: Experimental workflow for GC-MS analysis.

Caption: Principle of deuterated internal standard use.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]

- 3. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]

- 4. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]

- 5. (3Z,5E)-1,3,5-Undecatriene [webbook.nist.gov]

- 6. (3Z,5E)-1,3,5-Undecatriene [webbook.nist.gov]

- 7. 1,3,5-Undecatriene, (3E,5Z)- | C11H18 | CID 5352367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 13. s4science.at [s4science.at]

- 14. gcms.cz [gcms.cz]

LC-MS/MS method development with (1,3E,5Z)-Undeca-1,3,5-triene-d5

An LC-MS/MS method for the quantification of (1,3E,5Z)-Undeca-1,3,5-triene (UTT) in human plasma was developed and validated using its deuterated analog, (1,3E,5Z)-Undeca-1,3,5-triene-d5 (UTT-d5), as an internal standard (IS). This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection. The method demonstrates high sensitivity, specificity, accuracy, and precision, making it suitable for pharmacokinetic and toxicokinetic studies.

Introduction

(1,3E,5Z)-Undeca-1,3,5-triene (UTT) is a volatile organic compound found naturally in various plants and fruits, including apples and pears, where it contributes to their characteristic aroma.[1][2] It is also used as a flavoring agent and fragrance ingredient.[3][4] Given its presence in the human diet and consumer products, a sensitive and reliable analytical method is essential for assessing its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying small molecules in complex biological matrices due to its high selectivity and sensitivity.[5] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[6][7][8] This is because the deuterated standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction and ionization, effectively compensating for matrix effects and other sources of analytical variability.[7][8]

This document details a fully validated LC-MS/MS method for the determination of UTT in human plasma, following the guidelines set by the U.S. Food and Drug Administration (FDA).[9][10]

Experimental Protocols

Materials and Reagents

-

Analytes: (1,3E,5Z)-Undeca-1,3,5-triene (UTT, >95% purity), this compound (UTT-d5, >95% purity, 99% isotopic purity).

-

Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), and Water (all LC-MS grade). Formic acid (reagent grade).

-

Extraction Solvent: Methyl tert-butyl ether (MTBE, HPLC grade).

-

Biological Matrix: Drug-free human plasma (K2-EDTA).

-

Equipment: Triple quadrupole mass spectrometer, HPLC system, analytical balance, centrifuges, nitrogen evaporator.

Preparation of Standard and Quality Control Samples

-

Stock Solutions: Primary stock solutions of UTT and UTT-d5 were prepared in methanol at a concentration of 1.00 mg/mL.

-

Working Solutions: A series of UTT working solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards. A separate working solution for the internal standard (UTT-d5) was prepared at 100 ng/mL.

-

Calibration Standards (CS) and Quality Control (QC) Samples: Calibration standards were prepared by spiking drug-free human plasma with the appropriate UTT working solutions to achieve final concentrations ranging from 0.1 to 100 ng/mL. QC samples were prepared independently at four concentrations: Lower Limit of Quantification (LLOQ, 0.1 ng/mL), Low QC (LQC, 0.3 ng/mL), Medium QC (MQC, 10 ng/mL), and High QC (HQC, 80 ng/mL).

Sample Preparation Protocol (Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the UTT-d5 internal standard working solution (100 ng/mL) to all tubes except the blank matrix. Vortex for 10 seconds.

-

Add 500 µL of MTBE to each tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (approximately 450 µL) to a new set of tubes.

-